molecular formula C6H15O3Si B593142 CID 57428127 CAS No. 136856-91-2

CID 57428127

Cat. No.: B593142
CAS No.: 136856-91-2
M. Wt: 163.268
InChI Key: QLNOVKKVHFRGMA-UHFFFAOYSA-N
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Description

CID 57428127 (PubChem Compound Identifier 57428127) is a chemical compound characterized by its unique structural and physicochemical properties. The compound has been analyzed using gas chromatography-mass spectrometry (GC-MS), as shown in the total ion chromatogram (Figure 1B), indicating its presence in a complex mixture, likely a natural product or essential oil fraction (e.g., CIEO, as referenced in ) .

The vacuum distillation profile (Figure 1D) demonstrates that this compound is enriched in specific fractions, suggesting its volatility and purification feasibility under reduced pressure. The mass spectrum (Figure 1C) provides critical fragmentation patterns, aiding in structural elucidation.

Properties

InChI

InChI=1S/C6H15O3Si/c1-5-6-10(7-2,8-3)9-4/h1,5-6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNOVKKVHFRGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CC[CH2])(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501348957
Record name 3-(Trimethoxysilyl)propyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136856-91-2, 1962942-06-8
Record name 2-Propanol, reaction products with (3-chloropropyl)trimethoxysilane and polyethylenimine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(Trimethoxysilyl)propyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethoxysilylpropyl modified polyethylenimine typically involves the reaction of polyethylenimine with trimethoxysilylpropyl chloride. This reaction is carried out in an organic solvent such as isopropanol, under controlled temperature and pH conditions to ensure the formation of the desired product . The reaction can be represented as follows:

Polyethylenimine+Trimethoxysilylpropyl chlorideTrimethoxysilylpropyl modified polyethylenimine+HCl\text{Polyethylenimine} + \text{Trimethoxysilylpropyl chloride} \rightarrow \text{CID 57428127} + \text{HCl} Polyethylenimine+Trimethoxysilylpropyl chloride→Trimethoxysilylpropyl modified polyethylenimine+HCl

Industrial Production Methods

In industrial settings, the production of trimethoxysilylpropyl modified polyethylenimine is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of reactant concentrations, temperature, and mixing rates to optimize the reaction efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

CID 57428127 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with trimethoxysilylpropyl modified polyethylenimine include water (for hydrolysis), acids or bases (to catalyze hydrolysis and condensation), and various electrophiles (for substitution reactions). Typical reaction conditions involve ambient to slightly elevated temperatures and controlled pH environments .

Major Products

The major products formed from these reactions include siloxane networks, crosslinked polymers, and surface-modified materials with enhanced adhesion and mechanical properties.

Scientific Research Applications

Comparison with Similar Compounds

Key Observations :

  • Its low consensus Log Po/w (0.03) suggests higher hydrophilicity compared to typical nitroaromatic compounds, which may influence bioavailability .
  • Its higher molecular weight and moderate solubility (28.9 mg/mL) reflect increased steric hindrance compared to CID 57416287 .

Research Findings and Implications

  • Structural Elucidation Challenges : The absence of explicit spectral data (e.g., NMR, HRMS) for this compound limits definitive structural assignments. Future studies should prioritize full spectroscopic characterization .
  • Divergent Solubility Profiles : CID 57416287’s high solubility contrasts with CAS 1254115-23-5’s moderate solubility, underscoring the impact of substituents (e.g., nitro groups) on hydrophilicity. This has implications for formulation strategies in drug development .
  • Synthetic Scalability : The use of DMF or NMP in synthesis raises environmental and safety concerns. Alternative green solvents could optimize the production of this compound and analogs .

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